molecular formula C3H4BrN3O B1527131 3-Bromo-5-methoxy-1H-1,2,4-triazole CAS No. 15777-61-4

3-Bromo-5-methoxy-1H-1,2,4-triazole

Cat. No.: B1527131
CAS No.: 15777-61-4
M. Wt: 177.99 g/mol
InChI Key: GZNWPBNTUMRPCL-UHFFFAOYSA-N
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Description

“3-Bromo-5-methoxy-1H-1,2,4-triazole” is a chemical compound with the empirical formula C3H4BrN3O . It is a solid substance . The SMILES string representation of this compound is COc1nc(Br)n[nH]1 .


Molecular Structure Analysis

The InChI string representation of “this compound” is 1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3, (H,5,6,7) . This provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Scientific Research Applications

Antifungal Activity

3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives have been studied for their potential antifungal properties. For instance, compounds derived from this triazole were tested against Thielaviopsis paradoxa, a fungus causing stem-bleeding disease in coconut plants, demonstrating significant antifungal activity (Holla, Poojary, Kalluraya, & Gowda, 1996).

Anticancer Properties

Research has explored the use of this compound derivatives in anticancer applications. Some derivatives were evaluated for their effectiveness against various cancer types, including lung, breast, and ovarian cancers, showing promising results in inhibiting cancer cell growth (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antibacterial Activity

Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These studies highlight the potential of these compounds in combating bacterial infections (Hui, Xu, Wang, Zhang, & Zhang, 2010).

Antiproliferative Activity

Research into the antiproliferative activity of this compound derivatives has shown promising results. Compounds were synthesized and tested for their ability to inhibit the proliferation of cancer cells, with some showing significant activity (Narayana, Raj, & Sarojini, 2010).

Corrosion Inhibition

One study focused on the use of a synthesized compound from this class for corrosion inhibition. The study demonstrated the compound's effectiveness in preventing corrosion of mild steel, indicating its potential application in industrial settings (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Oral . The GHS signal word is "Warning" . Please refer to the material safety data sheet (MSDS) for detailed safety and handling information .

Future Directions

“3-Bromo-5-methoxy-1H-1,2,4-triazole” is provided to early discovery researchers as part of a collection of unique chemicals . Its future directions would depend on the outcomes of these research studies .

Properties

IUPAC Name

5-bromo-3-methoxy-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWPBNTUMRPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718250
Record name 5-Bromo-3-methoxy-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-61-4
Record name 5-Bromo-3-methoxy-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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